molecular formula C17H12N4O3 B2747689 (Z)-2-Cyano-3-(furan-2-yl)-N-[4-(2-oxo-1H-imidazol-3-yl)phenyl]prop-2-enamide CAS No. 1798387-75-3

(Z)-2-Cyano-3-(furan-2-yl)-N-[4-(2-oxo-1H-imidazol-3-yl)phenyl]prop-2-enamide

Cat. No.: B2747689
CAS No.: 1798387-75-3
M. Wt: 320.308
InChI Key: LMJIRAALSUXJEB-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-(furan-2-yl)-N-[4-(2-oxo-1H-imidazol-3-yl)phenyl]prop-2-enamide is a complex organic compound that features a cyano group, a furan ring, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-(furan-2-yl)-N-[4-(2-oxo-1H-imidazol-3-yl)phenyl]prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the furan-2-yl and imidazole derivatives, followed by their coupling through a condensation reaction. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-3-(furan-2-yl)-N-[4-(2-oxo-1H-imidazol-3-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the cyano group may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Cyano-3-(furan-2-yl)-N-[4-(2-oxo-1H-imidazol-3-yl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for probing biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, material science, and chemical engineering.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-(furan-2-yl)-N-[4-(2-oxo-1H-imidazol-3-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group and imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may act as an inhibitor or activator of specific enzymes, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-Cyano-3-(thiophene-2-yl)-N-[4-(2-oxo-1H-imidazol-3-yl)phenyl]prop-2-enamide: Similar structure with a thiophene ring instead of a furan ring.

    (Z)-2-Cyano-3-(pyridine-2-yl)-N-[4-(2-oxo-1H-imidazol-3-yl)phenyl]prop-2-enamide: Similar structure with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of (Z)-2-Cyano-3-(furan-2-yl)-N-[4-(2-oxo-1H-imidazol-3-yl)phenyl]prop-2-enamide lies in its combination of a furan ring and an imidazole moiety. This combination imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets. The presence of the cyano group further enhances its potential for participating in a wide range of chemical reactions.

Properties

IUPAC Name

(Z)-2-cyano-3-(furan-2-yl)-N-[4-(2-oxo-1H-imidazol-3-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3/c18-11-12(10-15-2-1-9-24-15)16(22)20-13-3-5-14(6-4-13)21-8-7-19-17(21)23/h1-10H,(H,19,23)(H,20,22)/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJIRAALSUXJEB-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)N3C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)N3C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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